Bicyclo[2.2.1]heptane-1-carbonyl azide
Description
Bicyclo[2.2.1]heptane-1-carbonyl azide is a structurally constrained bicyclic compound characterized by a norbornane framework (bicyclo[2.2.1]heptane) with a carbonyl azide (-CON₃) functional group at the bridgehead position. This compound is of significant interest in medicinal chemistry and organic synthesis due to its rigid geometry and reactivity. The strained bicyclic skeleton enhances metabolic stability and binding specificity, making it a valuable scaffold for drug development . For instance, bicyclo[2.2.1]heptane derivatives are utilized as Cathepsin C inhibitors for respiratory diseases , while azide-functionalized variants serve as precursors for Staudinger or Huisgen cycloaddition reactions to generate heterocycles or bioconjugates .
Properties
CAS No. |
65864-91-7 |
|---|---|
Molecular Formula |
C8H11N3O |
Molecular Weight |
165.19 g/mol |
IUPAC Name |
bicyclo[2.2.1]heptane-1-carbonyl azide |
InChI |
InChI=1S/C8H11N3O/c9-11-10-7(12)8-3-1-6(5-8)2-4-8/h6H,1-5H2 |
InChI Key |
XKPKSFVDDBUAOC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CCC1C2)C(=O)N=[N+]=[N-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bicyclo[2.2.1]heptane-1-carbonyl azide typically involves the reaction of bicyclo[2.2.1]heptane-1-carboxylic acid with azide reagents. One common method is the Curtius rearrangement, where the carboxylic acid is first converted to an acyl azide using reagents like diphenylphosphoryl azide (DPPA) or sodium azide in the presence of a dehydrating agent . The acyl azide then undergoes thermal decomposition to form the isocyanate intermediate, which can be further reacted to yield the desired this compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to the specialized nature of the compound. large-scale synthesis would likely involve optimization of the Curtius rearrangement process to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Bicyclo[2.2.1]heptane-1-carbonyl azide can undergo various chemical reactions, including:
Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Reduction Reactions: The azide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Cycloaddition Reactions: The compound can participate in cycloaddition reactions, forming new cyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide (NaN3) in polar aprotic solvents like acetonitrile (CH3CN) or dimethyl sulfoxide (DMSO).
Reduction: Lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) with hydrogen gas (H2).
Cycloaddition: Various dienes and dienophiles under thermal or catalytic conditions.
Major Products Formed
Substitution: Formation of substituted bicyclo[2.2.1]heptane derivatives.
Reduction: Formation of bicyclo[2.2.1]heptane-1-amine.
Cycloaddition: Formation of complex bicyclic or polycyclic structures.
Scientific Research Applications
Bicyclo[2.2.1]heptane-1-carbonyl azide has several applications in scientific research:
Mechanism of Action
The mechanism of action of bicyclo[2.2.1]heptane-1-carbonyl azide involves its ability to undergo various chemical transformations. The azide group can be converted to an amine, isocyanate, or other functional groups, allowing the compound to interact with different molecular targets and pathways. For example, in medicinal chemistry, the compound can be used to modify drug molecules to enhance their activity or selectivity .
Comparison with Similar Compounds
Table 2: Reaction Outcomes of Bicyclic Dienes with Palladium Catalysts
- Mechanistic Insight : The smaller bicyclo[2.2.1] framework favors five-membered cyclization due to steric constraints, while bicyclo[2.2.2] derivatives accommodate six-membered rings via homo-conjugative interactions .
Stability and Functional Group Compatibility
- Azide Stability : Bicyclo[2.2.1]heptane-1-carbonyl azide is less thermally stable than its ester or nitrile analogues (e.g., ethyl 2-cyclopropylacetate, CAS 53432-87-4) due to the labile azide group .
- Chirality : Enantiomeric separation of bicyclo[2.2.1]heptane derivatives is more challenging than for bicyclo[3.2.0] systems due to reduced conformational flexibility, requiring advanced chromatographic methods (e.g., polysaccharide stationary phases) .
Pharmacological Relevance
- Cathepsin C Inhibition: Bicyclo[2.2.1]heptane-based inhibitors exhibit nanomolar potency, outperforming linear peptidomimetics in stability and selectivity .
- Comparative Bioavailability: Rigid bicyclo[2.2.1] frameworks show improved oral bioavailability compared to flexible monocyclic analogues due to reduced metabolic degradation .
Q & A
Q. What are the optimal conditions for synthesizing bicyclo[2.2.1]heptane-1-carboxylates enantioselectively?
The enantioselective synthesis of bicyclo[2.2.1]heptane-1-carboxylates can be achieved via a formal [4 + 2] cycloaddition reaction using organocatalysis. Key conditions include:
- Catalyst : 10 mol% of a chiral organocatalyst (e.g., derived from diarylprolinol).
- Solvent : Toluene or dichloromethane under mild conditions (room temperature to 40°C).
- Base : Addition of DBU (1,8-diazabicycloundec-7-ene) post-reaction to enhance yield and enantiomeric excess (ee).
- Yields : 83–90% isolated yield with diastereomeric ratios (dr) up to >20:1 and ee values of 95–99% .
Q. How can bicyclo[2.2.1]heptane derivatives be characterized?
Critical characterization methods include:
- NMR Spectroscopy : and NMR to confirm structural integrity and diastereoselectivity .
- Chiral HPLC : To determine enantiomeric excess (e.g., using Chiralpak IA/IB columns) .
- Physical Properties : Melting points (e.g., 87.3°C for bicyclo[2.2.1]heptane) and boiling points (e.g., 107°C) from standardized databases .
Q. What safety precautions are required when handling bicyclo[2.2.1]heptane derivatives?
- Storage : Stable under inert conditions but avoid open flames, strong oxidants, and incompatible materials (acids/bases) .
- PPE : Use gloves, eye protection, and respiratory equipment to prevent inhalation of dust or vapors .
- Decomposition : Hazardous products include CO and CO₂; ensure proper ventilation .
Advanced Research Questions
Q. How can computational methods guide the design of bicyclo[2.2.1]heptane derivatives for high-energy materials?
Theoretical studies using density functional theory (DFT) can predict:
- Heat of Formation (HOF) : To assess energy storage potential.
- Detonation Velocity and Pressure : For explosive performance evaluation.
- Impact Sensitivity : Stability analysis via bond dissociation energies (e.g., C–NO₂ vs. N–NO₂ bonds).
Derivatives with nitro groups on the bicyclic scaffold show promise for high-energy density compounds (HEDCs) with low sensitivity .
Q. What role does the bicyclo[2.2.1]heptane scaffold play in drug candidates?
The scaffold’s rigid, three-dimensional structure enhances binding affinity and metabolic stability. Examples include:
- LMV-6015 and AMG 221 : Utilize the bicyclic core for targeting enzymes or receptors in neurological diseases .
- Chiral Auxiliaries : Bornanesultam derivatives enable asymmetric synthesis of bioactive molecules .
Q. What mechanistic insights explain the stereocontrol in [4 + 2] cycloaddition reactions?
Organocatalysts (e.g., diarylprolinol) facilitate stereocontrol through:
Q. How can bicyclo[2.2.1]heptane-1-carbonyl azide derivatives be synthesized?
A two-step methodology is recommended:
Carboxylic Acid Activation : React bicyclo[2.2.1]heptane-1-carboxylic acid with diphenylphosphoryl azide (DPPA) in toluene at 110°C.
Triethylamine Quenching : Remove solvent under vacuum and isolate the azide via column chromatography. This route avoids hazardous intermediates and achieves high purity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
